molecular formula C7H12N2O3 B2503537 6-(Hydroxymethyl)-2-oxa-5,8-diazaspiro[3.5]nonan-7-one CAS No. 2089255-11-6

6-(Hydroxymethyl)-2-oxa-5,8-diazaspiro[3.5]nonan-7-one

Cat. No.: B2503537
CAS No.: 2089255-11-6
M. Wt: 172.184
InChI Key: DZDBPWWHJJOHFV-UHFFFAOYSA-N
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Description

6-(Hydroxymethyl)-2-oxa-5,8-diazaspiro[35]nonan-7-one is a spirocyclic compound that features a unique structure with both oxygen and nitrogen atoms incorporated into its ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Hydroxymethyl)-2-oxa-5,8-diazaspiro[3.5]nonan-7-one typically involves the formation of the spirocyclic ring system through cyclization reactions. One common method involves the condensation of appropriate precursors under controlled conditions to form the spirocyclic structure. For example, the condensation of 3-bromo-2,2-bis(bromomethyl)propan-1-ol with p-tosylamide can lead to the formation of spirocyclic oxetanes, which can then be further modified to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

6-(Hydroxymethyl)-2-oxa-5,8-diazaspiro[3.5]nonan-7-one can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or amines, depending on the specific reaction conditions.

    Substitution: The spirocyclic structure allows for substitution reactions at various positions, leading to the formation of derivatives with different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride or sodium borohydride for reduction. Substitution reactions may involve nucleophiles such as amines or alkyl halides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

6-(Hydroxymethyl)-2-oxa-5,8-diazaspiro[3.5]nonan-7-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Hydroxymethyl)-2-oxa-5,8-diazaspiro[3.5]nonan-7-one is unique due to its specific combination of oxygen and nitrogen atoms within the spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

6-(hydroxymethyl)-2-oxa-5,8-diazaspiro[3.5]nonan-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O3/c10-1-5-6(11)8-2-7(9-5)3-12-4-7/h5,9-10H,1-4H2,(H,8,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZDBPWWHJJOHFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(COC2)NC(C(=O)N1)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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